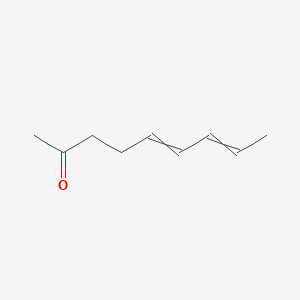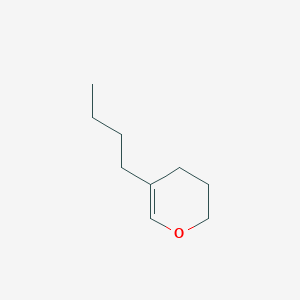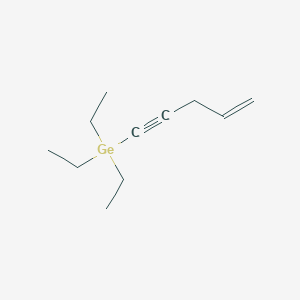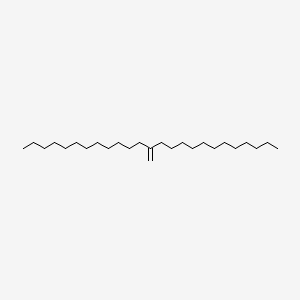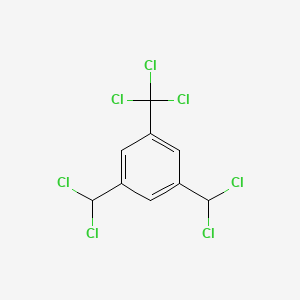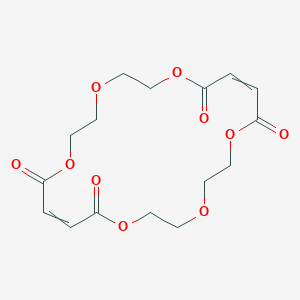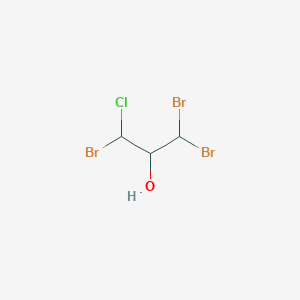
1,1,3-Tribromo-3-chloropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Tribromo-3-chloropropan-2-ol is an organohalogen compound with the molecular formula C3H4Br3ClO It is characterized by the presence of three bromine atoms, one chlorine atom, and a hydroxyl group attached to a three-carbon backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,3-Tribromo-3-chloropropan-2-ol can be synthesized through the halogenation of propan-2-ol derivatives. One common method involves the bromination and chlorination of propan-2-ol using bromine and chlorine reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the selective addition of halogen atoms to the carbon backbone.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3-Tribromo-3-chloropropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds.
Reduction Reactions: The halogen atoms can be reduced to form less halogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution: Products include various substituted alcohols and ethers.
Oxidation: Products include aldehydes and ketones.
Reduction: Products include partially or fully dehalogenated alcohols.
Applications De Recherche Scientifique
1,1,3-Tribromo-3-chloropropan-2-ol has several applications in scientific research:
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other halogenated compounds.
Mécanisme D'action
The mechanism of action of 1,1,3-tribromo-3-chloropropan-2-ol involves its interaction with molecular targets such as enzymes and proteins. The halogen atoms can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3-Tribromo-3-chloropropane: Similar structure but lacks the hydroxyl group.
1,1,3-Tribromo-3-chloropropan-2-one: Contains a carbonyl group instead of a hydroxyl group.
1,1,3-Tribromo-3-chloro-1-propen-2-ol: Contains a double bond in the carbon backbone.
Uniqueness
1,1,3-Tribromo-3-chloropropan-2-ol is unique due to the presence of both bromine and chlorine atoms along with a hydroxyl group
Propriétés
Numéro CAS |
62872-19-9 |
|---|---|
Formule moléculaire |
C3H4Br3ClO |
Poids moléculaire |
331.23 g/mol |
Nom IUPAC |
1,1,3-tribromo-3-chloropropan-2-ol |
InChI |
InChI=1S/C3H4Br3ClO/c4-2(5)1(8)3(6)7/h1-3,8H |
Clé InChI |
ZNUNJMSPYMMGKM-UHFFFAOYSA-N |
SMILES canonique |
C(C(Cl)Br)(C(Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid](/img/structure/B14514170.png)
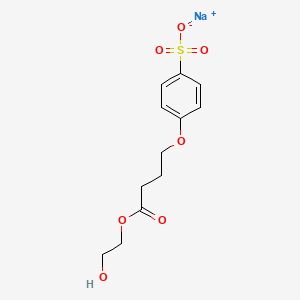
![2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14514178.png)
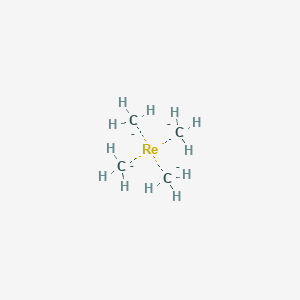
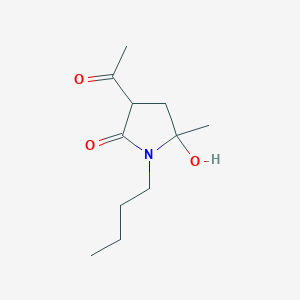
![1-[4-Hydroxy-2,5-dimethyl-1-(prop-2-en-1-yl)piperidin-4-yl]but-2-en-1-one](/img/structure/B14514187.png)

